

Application Note: Gas Chromatography Analysis of Isopropyl Propionate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl propionate is an ester recognized for its characteristic fruity, ethereal odor, and is utilized as a flavoring agent and fragrance ingredient in various industries, including pharmaceuticals and consumer products. Its accurate quantification is essential for quality control, formulation development, and stability testing. Gas chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds such as **isopropyl propionate**, offering high sensitivity and reliability.

This document provides a detailed protocol for the determination of **isopropyl propionate** using GC-FID. The methodologies outlined herein are intended as a starting point for method development and validation by analytical scientists.

Experimental Protocols Safety Precautions

Isopropyl propionate is a highly flammable liquid and vapor.[1][2][3] All handling of this substance and its solutions should be performed in a well-ventilated area, away from ignition sources.[1][2][4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Store the compound in a tightly closed container in a cool, well-ventilated place.[1][4]



Materials and Reagents

- Isopropyl Propionate (CAS No. 637-78-5), analytical standard grade
- Hexane or Dichloromethane, HPLC or GC grade
- Internal Standard (e.g., n-heptyl acetate or other non-interfering ester), analytical standard grade
- · Volumetric flasks and pipettes, Class A
- GC vials with caps and septa

Standard and Sample Preparation

- 2.3.1. Standard Stock Solution (1000 µg/mL)
- Accurately weigh approximately 100 mg of isopropyl propionate into a 100 mL volumetric flask.
- Dissolve and dilute to the mark with a suitable solvent such as hexane or dichloromethane.
- This stock solution can be used to prepare a series of calibration standards.
- 2.3.2. Internal Standard (IS) Stock Solution (1000 µg/mL)
- Accurately weigh approximately 100 mg of the selected internal standard into a 100 mL volumetric flask.
- Dissolve and dilute to the mark with the same solvent used for the analyte.

2.3.3. Calibration Standards

- Prepare a series of calibration standards by diluting the standard stock solution to concentrations ranging from approximately 1 μg/mL to 100 μg/mL.
- Spike each calibration standard with a constant concentration of the internal standard.

2.3.4. Sample Preparation



The appropriate sample preparation will depend on the matrix.

- For liquid samples (e.g., liquid drug formulations, beverages): A direct injection after dilution or a liquid-liquid extraction (LLE) is recommended.
 - LLE Protocol:
 - To 1 mL of the liquid sample, add 1 mL of an immiscible organic solvent (e.g., hexane).
 - Add a known amount of the internal standard.
 - Vortex the mixture for 1-2 minutes.
 - Allow the layers to separate.
 - Carefully transfer the organic layer to a GC vial for analysis.
- For solid or semi-solid samples (e.g., powders, creams): Headspace sampling or solid-phase microextraction (SPME) is suggested to isolate the volatile isopropyl propionate.

Instrumentation and Analytical Conditions

The following parameters are provided as a starting point for method development and may require optimization.

Gas Chromatography with Flame Ionization Detection (GC-FID)



Parameter	Recommended Starting Condition
GC System	Agilent 7890 GC system or equivalent
Column	A mid-polarity column such as a DB-624 (30 m x 0.25 mm I.D., 1.4 μ m film thickness) or a polar column like a CP-Wax 57 CB is recommended for esters.
Carrier Gas	Helium or Hydrogen
Flow Rate	1.0 mL/min (constant flow)
Inlet Temperature	250°C
Injection Volume	1 μL
Injection Mode	Split (e.g., 50:1) or Splitless for trace analysis
Oven Temperature Program	Initial: 50°C (hold for 2 min) Ramp: 10°C/min to 220°C Hold: 5 min at 220°C
Detector	Flame Ionization Detector (FID)
Detector Temperature	280°C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (N2 or He)	25 mL/min

Data Analysis and Quantification

- Identification: The **isopropyl propionate** peak is identified by its retention time, which should be confirmed by analyzing a pure standard under the same chromatographic conditions.
- Quantification: A calibration curve is constructed by plotting the ratio of the peak area of
 isopropyl propionate to the peak area of the internal standard against the concentration of
 the calibration standards. The concentration of isopropyl propionate in the samples is then
 determined from this calibration curve.



Method Validation Parameters (for user validation)

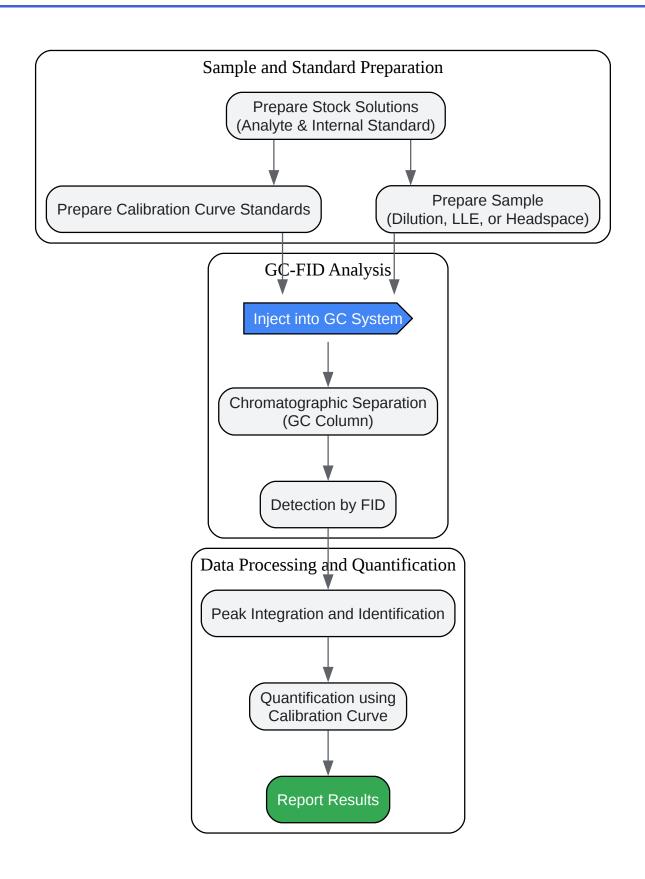
For use in a regulated environment, the analytical method should be validated according to ICH Q2(R1) guidelines. Key validation parameters include:



Parameter	Description
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity	The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r^2) of ≥ 0.999 is typically desired.
Range	The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy	The closeness of the test results obtained by the method to the true value. Often determined by recovery studies.
Precision	The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram





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Caption: Workflow for the GC-FID analysis of **isopropyl propionate**.



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